Ethyl 7-amino-2-oxoheptanoate

Description

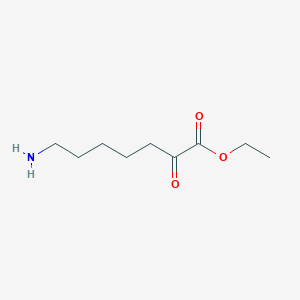

Ethyl 7-amino-2-oxoheptanoate is an organic compound featuring a seven-carbon chain with an amino group at the seventh position, a ketone group at the second position, and an ethyl ester terminus. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of methylphenidate derivatives, as evidenced by its role in patented processes for preparing d-threo-methylphenidate hydrochloride . Its structural versatility allows for functional group modifications, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl 7-amino-2-oxoheptanoate |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7,10H2,1H3 |

InChI Key |

IIBRFDBGSZQNMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-2-oxoheptanoate typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 7-chloro-2-oxoheptanoate, which can be synthesized through a Grignard reaction involving 1-bromo-5-chloropentane and magnesium, followed by condensation with diethyl oxalate . The resulting product undergoes further reactions to introduce the amino group, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 7-amino-2-oxoheptanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 7-amino-2-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and keto groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of metabolic processes.

Comparison with Similar Compounds

Ethyl 7-Chloro-2-Oxoheptanoate

Structural Differences: Replaces the amino group with a chlorine atom. Molecular Formula: C₉H₁₅ClO₃ (vs. C₉H₁₇NO₃ for the amino variant) . Physical Properties:

Ethyl 7-(4-Biphenyl)-7-Oxoheptanoate

Structural Differences: Substitutes the amino group with a biphenyl moiety at the seventh position. Molecular Formula: C₂₁H₂₄O₃ (MW: 324.41) . Safety Profile:

- Handling: Requires alcohol-resistant foam for firefighting and self-contained breathing apparatus . Regulatory Status: No carcinogenic classification data available .

Ethyl-2,2-Dimethyl-7-Chloroheptanoate

Structural Differences: Incorporates dimethyl branching at the second carbon and a terminal chlorine atom. Molecular Formula: C₁₁H₂₁ClO₂ (MW: 220.73) . Physicochemical Impact: Branching likely reduces solubility compared to linear analogs like Ethyl 7-amino-2-oxoheptanoate.

7-(2-Ethoxyphenyl)-7-Oxoheptanoic Acid

Structural Differences : Replaces the ethyl ester with a carboxylic acid and introduces an ethoxyphenyl group.

Molecular Formula : C₁₅H₂₀O₄ (MW: 264.32) .

Handling : Strict storage guidelines (e.g., P201/P202 precautions) due to reactivity of the carboxylic acid group .

Comparative Analysis Table

Research Findings and Implications

- Reactivity: The amino group in this compound enhances nucleophilicity, facilitating its role in forming methylphenidate’s chiral centers . In contrast, chloro or aryl substituents (e.g., biphenyl) increase steric hindrance, altering reaction kinetics .

- Safety: Chlorinated analogs (e.g., Ethyl 7-chloro-2-oxoheptanoate) exhibit higher toxicity risks compared to amino derivatives, necessitating stricter handling protocols .

- Industrial Relevance: this compound’s pharmaceutical utility contrasts with biphenyl variants, which are niche intermediates in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.